2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide 2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470369
InChI: InChI=1S/C9H14ClN3OS/c1-6(2)13(8(14)3-11)5-7-4-12-9(10)15-7/h4,6H,3,5,11H2,1-2H3
SMILES: CC(C)N(CC1=CN=C(S1)Cl)C(=O)CN
Molecular Formula: C9H14ClN3OS
Molecular Weight: 247.75 g/mol

2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13470369

Molecular Formula: C9H14ClN3OS

Molecular Weight: 247.75 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-(2-chloro-thiazol-5-ylmethyl)-N-isopropyl-acetamide -

Specification

Molecular Formula C9H14ClN3OS
Molecular Weight 247.75 g/mol
IUPAC Name 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C9H14ClN3OS/c1-6(2)13(8(14)3-11)5-7-4-12-9(10)15-7/h4,6H,3,5,11H2,1-2H3
Standard InChI Key BLWBTPIAIAIQMQ-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CN=C(S1)Cl)C(=O)CN
Canonical SMILES CC(C)N(CC1=CN=C(S1)Cl)C(=O)CN

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s molecular formula is C₉H₁₄ClN₃OS, with a molecular weight of 247.75 g/mol. Its IUPAC name, 2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-propan-2-ylacetamide, reflects its three primary components:

  • A 2-chloro-thiazole ring, which contributes aromatic stability and electrophilic reactivity.

  • An N-isopropyl acetamide group, providing hydrogen-bonding capabilities and structural flexibility.

  • A methylene bridge linking the thiazole and acetamide moieties, enabling conformational diversity.

The canonical SMILES representation (CC(C)N(CC1=CN=C(S1)Cl)C(=O)CN) highlights the spatial arrangement of functional groups, while the Standard InChIKey (BLWBTPIAIAIQMQ-UHFFFAOYSA-N) serves as a unique identifier for chemical databases.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight247.75 g/mol
Hydrogen Bond Donors2 (amine and amide NH)
Hydrogen Bond Acceptors4 (thiazole S, amide O, etc.)
Topological Polar Surface Area95.7 Ų

These properties suggest moderate solubility in polar aprotic solvents and potential membrane permeability, making it suitable for further pharmacological exploration.

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step sequence (Figure 1):

  • Thiazole Ring Formation: Cyclocondensation of 2-chloro-thiazol-5-ylmethylamine with thiourea or α-bromoketones under acidic conditions.

  • Amide Coupling: Reaction of the thiazole intermediate with isopropylamine and acetyl chloride derivatives via nucleophilic acyl substitution.

  • Purification: Chromatographic separation to isolate the desired stereoisomer and remove byproducts.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs at the thiazole 5-position, which is electronically favored due to the chloro group’s meta-directing effects.

  • Steric Hindrance: The isopropyl group on the acetamide nitrogen necessitates careful temperature control to prevent racemization.

PrecautionSpecification
Personal Protective EquipmentNitrile gloves, lab coat, goggles
VentilationFume hood with ≥100 ft/min airflow
Spill ManagementAbsorb with vermiculite, neutralize with 5% NaOH

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